Cas no 487-99-0 ((1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate)

487-99-0 structure
Nome del prodotto:(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate
(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate
- (2S,3R)-2,3-Dihydroxy-2-isopropylbutanoic acid [(1R,7aR)-hexahydro-1H-pyrrolizin-1-yl]methyl ester
- Lindelofine
- AKOS030504195
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester, (1R-(1alpha(2S*,3R*),7abeta))-
- BUTANOIC ACID, 2,3-DIHYDROXY-2-(1-METHYLETHYL)-, ((1R,7AR)-HEXAHYDRO-1H-PYRROLIZIN-1-YL)METHYL ESTER, (2S,3R)-
- DTXSID10197596
- [(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
- 487-99-0
- AZD4M8S1R4
- UNII-AZD4M8S1R4
- ((1R,7aR)-hexahydro-1H-pyrrolizin-1-yl)methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate
- BUTANOIC ACID, 2,3-DIHYDROXY-2-(1-METHYLETHYL)-, (HEXAHYDRO-1H-PYRROLIZIN-1-YL)METHYL ESTER, (1R-(1.ALPHA.(2S*,3R*),7A.BETA.))-
- CCRIS 9198
- (1R,7AR)-HEXAHYDRO-1H-PYRROLIZIN-1-YLMETHYL (2S)-2-HYDROXY-2-[(1R)-1-HYDROXYETHYL]-3-METHYLBUTANOATE
-
- Inchi: InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13-,15+/m1/s1
- Chiave InChI: BWQSLRZZOVFVHJ-COMQUAJESA-N
- Sorrisi: CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Proprietà calcolate
- Massa esatta: 285.19411
- Massa monoisotopica: 285.194008
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 6
- Complessità: 360
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 70
- XLogP3: 1.4
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.16
- Punto di ebollizione: 413.5°C at 760 mmHg
- Punto di infiammabilità: 203.9°C
- Indice di rifrazione: 1.531
- PSA: 70
(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate Letteratura correlata
-
1. Conformation and ring inversion in γ-butyrolactone. Part 1.—Microwave spectrumJuan C. Lopez,José L. Alonso,Rinaldo Cervellati,Alessandra Degli Esposti,David G. Lister,Paolo Palmieri J. Chem. Soc. Faraday Trans. 1990 86 453
487-99-0 ((1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate) Prodotti correlati
- 41714-30-1( )
- 1542274-12-3(2,5-Bis(3,5-dicarboxyphenyl)terephthalic acid)
- 1807021-71-1(4-Bromo-3-(difluoromethyl)-2-methoxypyridine-5-acetonitrile)
- 10234-99-8(Manganese dihydrogen phosphate dihydrate)
- 2580235-37-4(2-(1-aminoethyl)benzene-1,4-diol hydrochloride)
- 108392-58-1((R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one)
- 2229138-21-8(3-(2,3-Difluorophenyl)-2-methoxy-3-methylbutanoic acid)
- 1480068-54-9(5-(1-methoxypropan-2-yl)oxy-3-methylpentane-1-sulfonyl chloride)
- 2228681-49-8(1-3-chloro-4-(trifluoromethoxy)phenylcyclopropane-1-carbonitrile)
- 1180099-80-2(2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
